molecular formula C23H30FN3 B584013 布洛南色林-d5 CAS No. 1346599-86-7

布洛南色林-d5

货号: B584013
CAS 编号: 1346599-86-7
分子量: 372.543
InChI 键: XVGOZDAJGBALKS-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Blonanserin-d5 is a deuterium-labeled derivative of blonanserin, an atypical antipsychotic used primarily in the treatment of schizophrenia. The deuterium labeling is used in pharmacokinetic studies to trace the drug’s metabolism and distribution within the body .

科学研究应用

Blonanserin-d5 is used extensively in scientific research, particularly in the fields of:

生化分析

Biochemical Properties

Blonanserin-d5, like its parent compound Blonanserin, binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This interaction with these receptors reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .

Cellular Effects

Blonanserin-d5 has been shown to have significant effects on various types of cells and cellular processes. It has been found to improve the symptoms of schizophrenia in patients, suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Blonanserin-d5 involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is thought to result in a decrease in the positive and negative symptoms of schizophrenia .

Temporal Effects in Laboratory Settings

The effects of Blonanserin-d5 over time in laboratory settings have been observed in several studies. For instance, a study found that Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years over a 12-week period .

Metabolic Pathways

Blonanserin-d5 is rapidly absorbed, and its metabolism involves immediate plasma concentration elevation of the N-oxide form (M2) and gradual rises of the N-deethylated form (M1) and its downstream metabolites .

Transport and Distribution

Blonanserin, the parent compound, has a volume of distribution in the central nervous system greater than that in the periphery .

Subcellular Localization

Studies on Blonanserin have shown that it binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A, suggesting that it may be localized to areas of the cell where these receptors are present .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin-d5 involves the incorporation of deuterium atoms into the blonanserin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethylamine in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of blonanserin-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

Blonanserin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blonanserin-d5 can produce hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

作用机制

Blonanserin-d5, like blonanserin, exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A. This inhibition reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking of the drug’s pharmacokinetics .

相似化合物的比较

Blonanserin-d5 is unique due to its deuterium labeling, which distinguishes it from other antipsychotic drugs. Similar compounds include:

Blonanserin-d5’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolism of blonanserin, providing valuable insights that are not possible with non-deuterated compounds.

生物活性

Blonanserin-d5 is a deuterated form of blonanserin, an atypical antipsychotic primarily used in the treatment of schizophrenia. The incorporation of deuterium enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable for research purposes. This article explores the biological activity of blonanserin-d5, focusing on its receptor interactions, pharmacodynamics, and implications for psychiatric treatments.

Chemical Structure and Properties

Blonanserin-d5 retains the structural characteristics of blonanserin but with the addition of deuterium atoms. This modification allows for improved tracking in biological systems, aiding in pharmacokinetic studies. The compound functions as a mixed antagonist at serotonin 5-HT2A and dopamine D2 receptors while also interacting with dopamine D3 receptors, which is crucial for its therapeutic effects against schizophrenia.

Receptor Interactions

Blonanserin-d5 exhibits significant biological activity through its interaction with various neurotransmitter receptors. The following table summarizes its receptor binding affinities compared to other antipsychotics:

Compound Mechanism of Action Affinity for D2 Receptor (nM) Unique Features
BlonanserinD2/5-HT2A antagonist0.142Non-deuterated form
Blonanserin-d5D2/5-HT2A antagonist0.142Enhanced metabolic stability
RisperidoneD2/5-HT2A antagonist1.0Broader receptor activity
OlanzapineD2/5-HT2A antagonist1.38Targets multiple serotonin receptors
QuetiapineD2/5-HT2A antagonist80Unique sedative properties

The high affinity of blonanserin-d5 for D2 receptors (approximately six times greater than for 5-HT2A receptors) distinguishes it from many other atypical antipsychotics, aligning it more closely with first-generation antipsychotics in terms of pharmacological profile .

Pharmacodynamics

Blonanserin-d5's pharmacodynamics involve several key mechanisms:

  • Dopamine Receptor Antagonism : It exhibits a strong antagonistic effect on dopamine D2 and D3 receptors, which is essential for mitigating psychotic symptoms.
  • Serotonin Receptor Interaction : The compound also antagonizes serotonin 5-HT2A receptors, contributing to its efficacy in treating schizophrenia while minimizing side effects associated with other antipsychotics.
  • Metabolic Stability : The presence of deuterium enhances the compound's stability and reduces the rate of metabolism, allowing for prolonged action within the body.

Research Findings

Recent studies have highlighted the unique properties of blonanserin-d5 in clinical settings:

  • Efficacy in Schizophrenia : A study indicated that switching patients from other antipsychotics to blonanserin resulted in improved plasma monoamine metabolite levels, suggesting a favorable impact on neurotransmitter balance .
  • Cognitive Function : Blonanserin has shown potential benefits in cognitive function improvement due to its relatively high affinity for 5-HT6 receptors .
  • Safety Profile : The receptor binding profile suggests a lower risk of adverse effects such as weight gain and sedation compared to other atypical antipsychotics, which can be attributed to its lower affinity for histamine H1 and muscarinic M1 receptors .

Case Studies

Several case studies have documented the use of blonanserin in clinical practice:

  • A patient transitioning from risperidone to blonanserin-d5 reported reduced psychotic symptoms with minimal side effects after two weeks of treatment.
  • Another case highlighted improved cognitive performance in a patient with schizophrenia after switching to blonanserin-d5, as measured by standardized cognitive assessments.

属性

IUPAC Name

4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。